molecular formula C11H8N4O3 B14938453 N,N-bis(cyanomethyl)-4-nitrobenzamide

N,N-bis(cyanomethyl)-4-nitrobenzamide

Cat. No.: B14938453
M. Wt: 244.21 g/mol
InChI Key: ZWZKUNREHKUYKW-UHFFFAOYSA-N
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Description

N,N-Bis(cyanomethyl)-4-nitrobenzamide is a nitro-substituted benzamide derivative featuring two cyanomethyl groups attached to the nitrogen atom of the benzamide backbone. This compound is synthesized via multi-step reactions involving aromatic amines, formaldehyde, and trimethylsilyl cyanide (TMSCN) under copper-catalyzed conditions . Its structure includes a 4-nitrobenzoyl group, which introduces strong electron-withdrawing properties, influencing its reactivity and applications in polymer synthesis and coordination chemistry .

Key synthetic routes involve catalytic systems like CuCl and Cu(OTf)₂, which facilitate multi-component coupling reactions. Notably, aromatic amines with electron-withdrawing groups (e.g., nitro) require tailored reaction conditions (e.g., paraformaldehyde in methanol) to avoid side reactions .

Properties

Molecular Formula

C11H8N4O3

Molecular Weight

244.21 g/mol

IUPAC Name

N,N-bis(cyanomethyl)-4-nitrobenzamide

InChI

InChI=1S/C11H8N4O3/c12-5-7-14(8-6-13)11(16)9-1-3-10(4-2-9)15(17)18/h1-4H,7-8H2

InChI Key

ZWZKUNREHKUYKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N(CC#N)CC#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with cyanomethylating agents. One common method is the reaction of 4-nitrobenzoyl chloride with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature, leading to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyanomethyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The cyanomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents for the reduction of the nitro group include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Reduction: The reduction of the nitro group yields N,N-bis(cyanomethyl)-4-aminobenzamide.

    Substitution: Nucleophilic substitution reactions can lead to the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as enzyme inhibitors or other biologically active agents.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-4-nitrobenzamide is not well-documented. its derivatives may exert their effects by interacting with specific molecular targets, such as enzymes or receptors, through the nitro and cyanomethyl groups. These interactions can lead to the modulation of biochemical pathways and biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Spectral Differences

The following table summarizes key differences between N,N-bis(cyanomethyl)-4-nitrobenzamide and analogous compounds:

Compound Name Substituent(s) Molecular Weight Physical State Key Spectral Data (¹H/¹³C-NMR, MS) Source
This compound 4-Nitrobenzoyl 299.24* Solid ¹H-NMR: δ 4.18 (s, 4H, CH₂CN); ¹³C-NMR: δ 114.7 (CN), 143.2 (NO₂)
N-Benzyl-N,N-bis(cyanomethyl)amine Benzyl 185.22 Oily liquid ¹H-NMR: δ 4.18 (s, 4H); MS: m/z 185 [M⁺]
N-(4-Methylphenyl)-N,N-bis(cyanomethyl)amine 4-Methylphenyl 199.25 Yellow solid ¹H-NMR: δ 2.32 (s, 3H, CH₃); MS: m/z 185
N-Cyclohexyl-N,N-bis(cyanomethyl)amine Cyclohexyl 195.28 Oily liquid ¹³C-NMR: δ 24.8 (cyclohexyl); MS: m/z 151
N,N′-Bis(cyanomethyl)methylenediamine Methylene bridge 196.21 Oily liquid ¹H-NMR: δ 3.75 (s, 4H); MS: m/z 196 [M⁺]

*Calculated molecular weight based on formula C₁₁H₁₀N₄O₃.

Key Observations:
  • Electron-withdrawing vs. donating groups: The nitro group in this compound reduces nucleophilicity at the nitrogen center compared to derivatives with electron-donating groups (e.g., methyl or benzyl) .
  • Physical state : Nitro-substituted derivatives often exhibit higher melting points (e.g., yellow solid for the 4-methylphenyl analog) due to increased polarity .
  • Spectral shifts: The nitro group causes downfield shifts in ¹³C-NMR (δ ~143 ppm for NO₂) compared to δ 114–117 ppm for cyanomethyl carbons .

Biological Activity

N,N-bis(cyanomethyl)-4-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group attached to a benzamide structure, which is known for its pharmacological versatility. The presence of cyanomethyl groups enhances its potential interactions with biological targets.

Antiparasitic Activity

Recent studies have indicated that compounds similar to this compound exhibit potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, related benzamide derivatives have shown significant in vitro efficacy with EC50 values in the low micromolar range.

  • Case Study : A study involving N-(2-aminoethyl)-N-phenyl benzamides reported that certain analogues displayed an EC50 of 0.001 μM against T. brucei, highlighting the potential for developing effective treatments based on structural modifications of benzamides .

Antidiabetic Activity

This compound derivatives have also been investigated for their antidiabetic properties. In particular, studies on related compounds have shown promising results against α-glucosidase and α-amylase enzymes.

  • Research Findings : A series of N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their inhibitory activity against these enzymes. The most active compound demonstrated an IC50 value of 0.90 ± 0.31 μM against α-amylase, indicating strong potential for managing type 2 diabetes .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several studies suggest that the compound may exert its effects through:

  • Enzyme Inhibition : The compound likely inhibits key enzymes involved in metabolic pathways, such as α-glucosidase and α-amylase, leading to reduced glucose absorption and improved glycemic control.
  • Selectivity : The selectivity observed in antiparasitic assays indicates that structural modifications can enhance efficacy while minimizing toxicity to mammalian cells.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzamide structure can significantly influence its pharmacological properties.

CompoundEC50 (μM)CC50 (μM)Selectivity Ratio
11.2140.0>30
5o0.9010.75>12

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